molecular formula C20H25N5OS2 B2585155 2-[[5-Butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-21-3

2-[[5-Butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine

Cat. No. B2585155
CAS RN: 868222-21-3
M. Wt: 415.57
InChI Key: IRJGGSGPTQZDRP-UHFFFAOYSA-N
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Description

2-[[5-Butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C20H25N5OS2 and its molecular weight is 415.57. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-Butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-Butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential antibacterial properties. The presence of the 1,2,4-triazole moiety is known to contribute to antibacterial activity, and modifications to this core structure can lead to compounds with significant efficacy against bacterial strains. The compound’s activity against Pseudomonas aeruginosa , a common Gram-negative pathogen, has been of particular interest .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. This compound’s molecular parameters have been calculated using Density Functional Theory (DFT), and QSAR models have been developed to predict its antimicrobial activity .

Molecular Docking Studies

Molecular docking studies involve simulating the interaction between a molecule and a target protein to predict binding affinity and activity. This compound has been subjected to docking studies to understand its interaction with bacterial receptors, which is crucial for designing potent antibacterial agents .

Mechanism of Action

properties

IUPAC Name

2-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS2/c1-6-15(4)28-20-24-23-18(12-27-19-21-13(2)11-14(3)22-19)25(20)16-7-9-17(26-5)10-8-16/h7-11,15H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJGGSGPTQZDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-Butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine

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